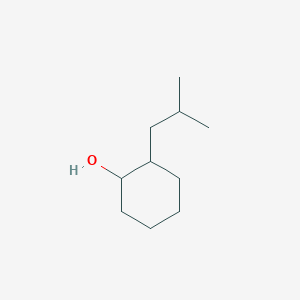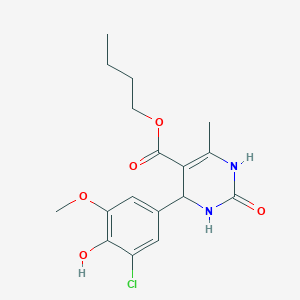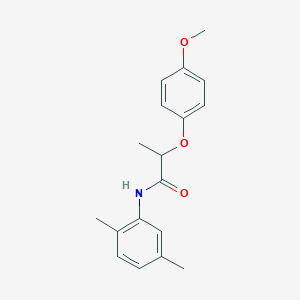
N-(4-fluorophenyl)-N'-methylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-N'-methylethanediamide, also known as FMA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FMA is a derivative of the popular drug, modafinil, which is used to treat sleep disorders and enhance cognitive function. FMA has been shown to have similar effects on the brain and has the potential to be used in a variety of research applications.
Mecanismo De Acción
The exact mechanism of action of N-(4-fluorophenyl)-N'-methylethanediamide is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. These neurotransmitters are involved in regulating wakefulness, attention, and mood.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-methylethanediamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, as well as increase blood pressure and heart rate. It has also been shown to increase glucose uptake in the brain, which may contribute to its cognitive-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-fluorophenyl)-N'-methylethanediamide in lab experiments is its ability to enhance cognitive function and improve memory. This can be particularly useful in studies involving learning and memory. However, N-(4-fluorophenyl)-N'-methylethanediamide also has limitations, including potential side effects such as increased blood pressure and heart rate. It is important to carefully monitor the dosage and duration of use when conducting experiments with N-(4-fluorophenyl)-N'-methylethanediamide.
Direcciones Futuras
There are many potential future directions for research involving N-(4-fluorophenyl)-N'-methylethanediamide. One area of interest is in the development of new treatments for sleep disorders such as narcolepsy. N-(4-fluorophenyl)-N'-methylethanediamide has been shown to increase wakefulness and alertness, making it a potential candidate for further study in this area. Additionally, N-(4-fluorophenyl)-N'-methylethanediamide may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential benefits and limitations of N-(4-fluorophenyl)-N'-methylethanediamide in these areas.
Métodos De Síntesis
N-(4-fluorophenyl)-N'-methylethanediamide can be synthesized through a multi-step process involving the reaction of modafinil with various reagents. The exact method of synthesis can vary depending on the desired purity and yield of the final product. However, the most common method involves the reaction of modafinil with hydroxylamine hydrochloride to form modafinil hydroxylamine. This intermediate is then reacted with 4-fluorobenzaldehyde to form N-(4-fluorophenyl)-N'-methylethanediamide.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-N'-methylethanediamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. N-(4-fluorophenyl)-N'-methylethanediamide has been shown to enhance cognitive function and improve memory in animal studies. It has also been shown to increase wakefulness and alertness, making it a potential treatment for sleep disorders such as narcolepsy.
Propiedades
IUPAC Name |
N'-(4-fluorophenyl)-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c1-11-8(13)9(14)12-7-4-2-6(10)3-5-7/h2-5H,1H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAUYVYMMMGOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N'-methylethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5202661.png)



![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride](/img/structure/B5202678.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5202685.png)


![phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B5202702.png)
![5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5202710.png)
![(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine](/img/structure/B5202728.png)
![2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5202732.png)

